molecular formula C8H8N2O2 B1680626 Ricinine CAS No. 524-40-3

Ricinine

Cat. No. B1680626
CAS RN: 524-40-3
M. Wt: 164.16 g/mol
InChI Key: PETSAYFQSGAEQY-UHFFFAOYSA-N
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Description

Ricinine is a toxic alkaloid found in the castor plant . It can serve as a biomarker of ricin poisoning . It was first isolated from the castor seeds by Tuson in 1864 . This compound has insecticidal effects .


Synthesis Analysis

The reaction of primary amines with the ethyl 2-cyano-1-methoxy-5-(dimethylamino)pentadienoate in the presence of sodium ethoxide produced N-derivatives of this compound .


Molecular Structure Analysis

This compound’s molecular structure includes a pyridine ring, which is a six-membered ring with one nitrogen atom and five carbon atoms . The molecular formula of this compound is C8H8N2O2 .


Chemical Reactions Analysis

This compound sublimes between 170 and 180 °C at 20 mmHg . It does not form salts, and is precipitated in iodine or mercuric chloride solutions, but not in Mayer’s reagent . It can be hydrolyzed to methanol and ricininic acid by alkali .


Physical And Chemical Properties Analysis

This compound has a molar mass of 164.164 g·mol−1 . It has a melting point of 200 °C (392 °F; 473 K) . It sublimes between 170 and 180 °C at 20 mmHg .

Scientific Research Applications

Biomarker for Ricin Exposure

Ricinine is a urinary biomarker for exposure to castor bean products, including ricin. An analysis of urinary this compound concentrations in a large sample of individuals revealed that only a small percentage had detectable amounts of this compound, indicating its potential as a specific indicator of ricin exposure (Pittman et al., 2013).

Chronic Toxicity Studies

A study using 1H NMR metabolomics analysis explored the chronic toxicity of crude this compound in rats. This approach, along with histopathological inspection and biochemical assays, revealed that crude this compound could induce nephrotoxicity and metabolic alterations related to oxidative stress, energy, and amino acid metabolism (Guo et al., 2015).

Antimicrobial and Antiquorum-Sensing Activity

This compound and its derivatives exhibit antimicrobial activity against various pathogens, including Staphylococcus aureus and Escherichia coli. Some this compound derivatives also show antiquorum-sensing activity, which can be crucial in controlling bacterial infections (El-naggar et al., 2019).

Insecticidal Effects and Medical Research

This compound has applications in insect disinfestation and medical research, particularly due to its insecticidal properties. Its role in medical applications is also being increasingly studied (Zhang Shu-jun, 2012).

Hepatoprotective Properties

Studies have highlighted the hepatoprotective properties of this compound, indicating its potential therapeutic application in liver damage and other related disorders (Oriakhi et al., 2020).

Central Nervous System Effects

This compound has shown stimulant effects on the central nervous system, including memory-improving effects at lower doses and the induction of seizures at higher doses. This suggests its potential as a tool in neurological research and drug development (Ferraz et al., 1999).

Antifungal Properties

This compound has demonstrated significant antifungal activity, especially against plant pathogenic fungi and dermatophytes. Its isolation and characterization can be valuable in developing antifungal agents (Kumar et al., 2022).

Safety and Hazards

Ricinine is toxic by ingestion . The lethal dose or concentration (LD, LC) is 340 mg/kg . It is advised to avoid contact with skin and eyes, avoid formation of dust and aerosols, and use non-sparking tools .

Mechanism of Action

Target of Action

Ricinine, a toxic alkaloid found in the castor plant, primarily targets the nervous system . It has been reported to have insecticidal effects . This compound derivative 3-carboxy-4-methoxy-N-methyl-2-pyridone has been found to downregulate protein tyrosine phosphatase 1B, which is considered a therapeutic target for the treatment of type 2 diabetes .

Mode of Action

It is known that this compound has a significant impact on the nervous system, leading to convulsions and subsequent death in experimental mice models . The mechanism of action is hypothesized to be increased release of glutamate and inhibition of the postsynaptic γ .

Biochemical Pathways

This compound is involved in the de novo pathway for pyridine nucleotide biosynthesis in castor beans . Quinolinic acid, an intermediate in this pathway, is crucial for the synthesis of pyridine nucleotides, which are essential for various biochemical reactions .

Pharmacokinetics

It’s known that this compound can serve as a biomarker of ricin poisoning . The LD50 values for this compound were determined at 3 g/kg upon oral incorporation and 340 mg/kg upon intraperitoneal application . This compound is stable in human urine when heated up to 90 °C for 1 h as well as upon storage at 25 °C, 5 °C, or − 20 °C for 3 weeks .

Result of Action

This compound’s primary result of action is its toxic effects, particularly its neurotoxicity. In experimental mice models, this compound causes convulsions and subsequent death . It also has insecticidal effects .

Action Environment

The action of this compound can be influenced by environmental factors. For instance, the temperature can affect the stability of this compound . .

Biochemical Analysis

Biochemical Properties

, plays a role in biochemical reactions. It does not form salts, and is precipitated in iodine or mercuric chloride solutions, but not in Mayer’s reagent . It can be hydrolyzed to methanol and ricininic acid by alkali .

Cellular Effects

Ricinine has been reported to have various pharmacological properties including analgesic, anti-bacterial, anti-cancer, anti-fungal, anti-diabetic, anti-inflammatory, anti-oxidant, mosquitocidal, anti-nociceptive, and anti-fertility properties . It acts as a stimulant for the central nervous system, memory improvement, hyperreactivity, clonic seizures and neuroleptic effects .

Molecular Mechanism

It is known that this compound and its analogues can be obtained by the reaction of ethyl α-ethoxyethylidenecyanoacetate with various amines .

Temporal Effects in Laboratory Settings

It is known that this compound sublimes between 170 and 180 °C at 20 mmHg .

Dosage Effects in Animal Models

In animal models, Ricinus communis extracts, which contain this compound, have been observed to exert typical CNS-stimulating and neuroleptic effects . Detailed studies on the dosage effects of this compound in animal models are limited.

Metabolic Pathways

This compound is involved in the arginine/proline, bile acid, glycerophosphospholipid and triacylglyceride metabolic pathways

Transport and Distribution

It is known that this compound can be measured in urine, indicating that it is distributed in the body and excreted through the kidneys .

properties

IUPAC Name

4-methoxy-1-methyl-2-oxopyridine-3-carbonitrile
Source PubChem
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InChI

InChI=1S/C8H8N2O2/c1-10-4-3-7(12-2)6(5-9)8(10)11/h3-4H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PETSAYFQSGAEQY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC(=C(C1=O)C#N)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID50200412
Record name Ricinine
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Molecular Weight

164.16 g/mol
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Physical Description

Solid
Record name Ricinine
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Solubility

2.7 mg/mL at 10 °C
Record name Ricinine
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CAS RN

524-40-3
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Melting Point

201.5 °C
Record name Ricinine
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Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the molecular formula and weight of ricinine?

A1: this compound has the molecular formula C8H8N2O2 and a molecular weight of 164.16 g/mol. [, ]

Q2: What spectroscopic data is available for this compound?

A2: this compound has been characterized using various spectroscopic techniques, including ultraviolet (UV) spectroscopy, infrared (IR) spectroscopy, nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry (MS). These techniques provide information about its structural features, functional groups, and fragmentation patterns. [, , , ]

Q3: What are the known biological activities of this compound?

A3: Research suggests this compound possesses insecticidal activity against various pests, including the brown planthopper (Nilaparvata lugens) and the two-spotted spider mite (Tetranychus urticae). [, , , ] It also demonstrates antifungal properties against certain plant pathogens, such as Pyricularia grisea (rice blast) and Erysiphe graminis (barley powdery mildew). [, ] Some studies suggest potential hepatoprotective properties, but further research is needed. []

Q4: How does this compound exert its insecticidal effects?

A4: While the exact mechanism of action remains unclear, research indicates that the cyano group in this compound's structure plays a crucial role in its insecticidal activity. [] Modifications to this group significantly reduce its effectiveness against insects like the Aedes albopictus Skuse mosquito. []

Q5: Can this compound be used as a biomarker for ricin exposure?

A5: Yes, this compound is considered a useful biomarker for ricin exposure. Although not toxic itself at levels typically observed, its presence in biological samples like urine or blood can indicate exposure to castor beans and, therefore, potential ricin exposure. [, , , , ]

Q6: Is this compound metabolized in the castor bean plant?

A6: Yes, research utilizing carbon-14 labeled this compound (this compound-3,5-(14)C) demonstrated that the castor bean plant can metabolize this compound. This metabolism results in a decrease in this compound levels over time and the production of respiratory carbon dioxide ((14)CO(2)). [, ]

Q7: What is the toxicity profile of this compound?

A7: this compound is mildly toxic, with the degree of toxicity varying depending on the route of administration and the species exposed. While generally considered less toxic than ricin, high doses can still lead to adverse effects. [, ] In mice, this compound exhibits central nervous system effects, including memory enhancement at lower doses and seizures at higher doses. []

Q8: What analytical techniques are used to quantify this compound?

A8: High-performance liquid chromatography (HPLC) coupled with various detection methods, such as diode array detection (DAD) and mass spectrometry (MS), is commonly employed for this compound analysis. These methods offer sensitivity, selectivity, and accuracy in quantifying this compound in various matrices, including plant material, food, and biological samples. [, , , , ]

Q9: What are the challenges in developing this compound-based pesticides?

A9: While this compound exhibits insecticidal activity, its efficacy can be limited compared to synthetic pesticides. Additionally, ensuring its safety for non-target organisms and the environment poses a significant challenge in developing this compound-based biopesticides. [, ]

Q10: What are some current research areas related to this compound?

A10: Ongoing research focuses on several aspects of this compound, including:

  • Optimization of extraction methods: Researchers are exploring techniques like ultrasonic-microwave synergistic extraction (UMSE) and microwave-assisted extraction (MAE) to improve this compound extraction yields from castor plant material. [, ]
  • Structure-activity relationship studies: Synthesizing and evaluating this compound derivatives to understand the impact of structural modifications on biological activity, particularly for developing more potent and selective insecticidal or antifungal agents. [, , ]
  • Developing sensitive analytical methods: Improving detection limits and accuracy in quantifying this compound in complex matrices like food and biological samples are crucial for toxicological and biomonitoring purposes. [, , ]

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